2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butyl group and a phenylethylamino group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines. The reaction is often carried out in a solvent such as toluene under reflux conditions. For example, the addition of piperidine as a catalyst can significantly improve the yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Removing water generated during the reaction can also accelerate the process and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted cyclohexa-2,4-dien-1-one compounds
Scientific Research Applications
2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has been studied for its applications in:
Chemistry: As an intermediate in organic synthesis and polymer chemistry.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure with a methoxybenzylidene group instead of a phenylethylamino group.
2,6-di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Contains a methylthio group, offering different reactivity and properties.
Uniqueness
2-tert-Butyl-6-
Properties
CAS No. |
827306-38-7 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[[(1S)-1-phenylethyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H23NO/c1-14(15-9-6-5-7-10-15)20-13-16-11-8-12-17(18(16)21)19(2,3)4/h5-14,21H,1-4H3/t14-/m0/s1 |
InChI Key |
DOKCBTVLGJDIGK-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Origin of Product |
United States |
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